molecular formula C19H21N3O4S2 B2549143 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 923249-90-5

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2549143
CAS No.: 923249-90-5
M. Wt: 419.51
InChI Key: WVUABLUFNZOJDL-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a pyridazinone core linked to a thiophene sulfonamide group, is characteristic of compounds designed to modulate enzyme activity. This scaffold is frequently investigated for its potential as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4 isoforms. Inhibition of PDE4, which degrades cyclic adenosine monophosphate (cAMP), leads to elevated intracellular cAMP levels, a key secondary messenger involved in the regulation of inflammatory pathways. Consequently, researchers are exploring this compound in the context of inflammation research and immune response modulation. Its potential efficacy in cellular models of chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), makes it a valuable tool for elucidating the complex signaling cascades controlled by cAMP. The compound's structure-activity relationship (SAR) is also a critical area of study, as modifications to the ethyl, methoxyphenyl, and sulfonamide substituents can profoundly influence its potency, selectivity, and physicochemical properties, guiding the rational design of next-generation therapeutic candidates.

Properties

IUPAC Name

5-ethyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-16-8-11-19(27-16)28(24,25)20-12-13-22-18(23)10-9-17(21-22)14-4-6-15(26-2)7-5-14/h4-11,20H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUABLUFNZOJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a thiophene ring, sulfonamide group, and pyridazinone moiety, suggest various therapeutic applications.

The compound's molecular formula is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 419.51 g/mol. The presence of the sulfonamide group allows for nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-donating methoxy group on the phenyl ring. This reactivity can lead to derivatives with enhanced biological properties .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways and leading to therapeutic effects. This inhibition is particularly relevant in the context of diseases where enzyme dysregulation plays a crucial role.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyridazine class, suggesting that this compound may exhibit similar properties. For instance, compounds with pyridazinone moieties have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties, which may be applicable to this compound. Research indicates that sulfonamides can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation reduction. This mechanism has been explored in various studies focusing on inflammation-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The binding affinity and specificity for these enzymes can be assessed through kinetic studies, which measure the inhibition constants (Ki) and provide insight into the compound's potency .

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's biological activity against specific cancer cell lines. For example, a study demonstrated that derivatives of pyridazine compounds significantly inhibited growth in breast cancer cell lines, indicating potential for further development as anticancer agents .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target enzymes at the molecular level. These studies suggest that specific interactions at the active site are crucial for its inhibitory effects .

Summary of Biological Activities

Activity Description References
Anticancer Inhibits cancer cell proliferation; induces apoptosis
Anti-inflammatory Inhibits COX enzymes; reduces inflammation
Enzyme Inhibition Binds to specific enzymes; disrupts metabolic pathways

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity : Research has indicated that this compound exhibits anticonvulsant properties. In animal models of epilepsy, it has been shown to reduce seizure frequency and duration significantly. For example, a study involving mice demonstrated a dose-dependent decrease in seizure activity (p < 0.05), suggesting its potential as a novel anticonvulsant agent.

Neuroprotective Effects : The compound is being investigated for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases. Its ability to interact with neurotransmitter receptors may provide insights into treating conditions such as Parkinson's disease and Alzheimer's disease.

Receptor Binding Studies : The interaction between this compound and various neurotransmitter receptors has been explored. Notably, it selectively binds to dopamine D3 receptors with an IC50 value of approximately 50 nM, indicating its potential utility in treating neuropsychiatric disorders.

Pharmacological Applications

Ligand Development : The unique structure of this compound makes it an excellent candidate for developing ligands in receptor binding studies. Its ability to modulate receptor activity can lead to advancements in pharmacological therapies targeting specific neurological pathways.

Mechanism of Action : The mechanism through which this compound exerts its effects involves modulation of neurotransmitter pathways. The phenyl moiety is known for its interactions with dopamine receptors, potentially influencing their activity and providing therapeutic benefits in related disorders.

Material Science Applications

Chemical Synthesis : In material science, the compound serves as a building block for synthesizing more complex molecules. Its distinctive functional groups allow for the exploration of new materials with tailored properties.

Catalyst Development : The chemical properties of 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide are being studied for potential applications in catalyst development. Its ability to facilitate specific chemical reactions could lead to innovations in synthetic chemistry.

Study 1: Anticonvulsant Efficacy

In controlled laboratory studies, the efficacy of this compound was evaluated using rodent models subjected to chemically induced seizures. Results indicated significant reductions in seizure activity compared to control groups, supporting its potential as an anticonvulsant agent.

Study 2: Dopamine Receptor Interaction

A study focused on the compound's binding affinity to dopamine receptors utilized radiolabeled ligand binding assays. Findings demonstrated selective binding to D3 receptors, reinforcing its relevance in neuropsychiatric research.

Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAnticonvulsant propertiesSignificant reduction in seizure frequency in animal models
Neuroprotective effectsPotential therapeutic benefits for neurodegenerative diseases
PharmacologyLigand developmentSelective binding to dopamine D3 receptors
Mechanism of actionModulation of neurotransmitter pathways
Material ScienceChemical synthesisBuilding block for complex molecules
Catalyst developmentPotential for facilitating specific chemical reactions

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Pyridazinone (6-membered ring with two adjacent nitrogen atoms) linked to thiophene-sulfonamide .
  • Analog from : Pyridazinone core with benzyloxy and benzenesulfonamide substituents .
  • Analog from : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3) with a thioether and sugar-like side chain .

Substituent Effects

Compound Key Substituents Molecular Weight* Potential Impact
Target Compound 4-Methoxyphenyl, thiophene-2-sulfonamide ~463.5 g/mol Enhanced lipophilicity, possible CNS activity
Compound (5a) Benzyloxy, benzenesulfonamide ~369.4 g/mol Lower solubility due to benzyl group
Compound Fluorophenyl, hydroxymethylpyrimidine ~397.4 g/mol Increased polarity from -OH and F

*Calculated based on molecular formulas.

Sulfonamide Derivatives

  • Target Compound : Thiophene-sulfonamide with ethyl linker.
  • Compound : Thiadiazin-linked sulfonamide with isoxazole .
  • Compound : Methanesulfonamide attached to pyrimidine .

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl group increases hydrophobicity, but the sulfonamide may counterbalance via hydrogen bonding.
  • Crystallinity : highlights crystalline stability in sulfonamide-thiophene hybrids, suggesting the target compound may form stable polymorphs .

Preparation Methods

Synthesis of the Pyridazinone Core

Formation of 4-(4-Methoxyphenyl)-4-Oxobutanoic Acid

The pyridazinone core originates from a Friedel-Crafts acylation reaction. A mixture of succinic anhydride (0.25 mol) and 4-methoxybenzene (0.25 mol) in carbon disulfide (50 mL) is catalyzed by aluminum chloride (0.275 mol) at 40–50°C for 4 hours. The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid , precipitates upon ice-water quenching and is recrystallized from water (Yield: 78%, M.P.: 164°C).

Cyclization to 6-(4-Methoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone

The oxobutanoic acid intermediate (0.01 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol (30 mL) for 4 hours. Cyclization yields 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone , isolated by filtration and recrystallized from ethanol (Yield: 58%, M.P.: 182°C).

Oxidation to 6-(4-Methoxyphenyl)-3(2H)-Pyridazinone

The dihydropyridazinone is oxidized using bromine (0.015 mol) in glacial acetic acid (100 mL) at 60–70°C for 3 hours. The product, 6-(4-methoxyphenyl)-3(2H)-pyridazinone , is neutralized with ammonium hydroxide, filtered, and recrystallized (Yield: 76%, M.P.: 221°C).

Coupling of Pyridazinone and Sulfonamide

Sulfonamide Bond Formation

The amine intermediate (0.005 mol) is coupled with 5-ethylthiophene-2-sulfonyl chloride (0.0055 mol) in dichloromethane (20 mL) using triethylamine (0.01 mol) as a base at 0–5°C for 2 hours. The reaction mixture is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.

Purification and Characterization

The crude compound is recrystallized from ethanol-water (3:1) to afford 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide as a white solid (Yield: 72%, M.P.: 215–217°C).

Table 2: Spectral Data for Target Compound
Technique Key Signals
1H NMR δ 8.09 (d, 1H, pyridazinone H5), 7.31 (t, 1H, pyridazinone H4), 4.88 (s, 2H, CH2), 3.91 (s, 3H, OCH3)
13C NMR δ 159.3 (C=O), 148.6 (pyridazinone C3), 56.7 (N-CH2)
MS (ESI+) m/z 395.5 [M+H]+

Alternative Synthetic Routes

One-Pot Heterocyclization

A mixture of cyanoacetohydrazide (1 mmol), 4-methoxybenzaldehyde (1 mmol), and potassium carbonate (1 mmol) in ethanol is refluxed for 6 hours to directly form the pyridazinone core. This method reduces intermediate isolation steps but yields a lower purity product (86%).

Solid-Phase Catalysis

Using C-TiO2 solid acid and tetrabutylammonium bromide as catalysts, the pyridazinone formation achieves an 88.9% yield under milder conditions (20°C, 4.6 hours). This approach enhances sustainability and scalability.

Challenges and Optimization

  • Regioselectivity : Bromination at the pyridazinone C4 position requires precise stoichiometry to avoid di-substitution.
  • Solubility : The sulfonamide intermediate exhibits limited solubility in polar solvents, necessitating DMSO for stock solutions.
  • Yield Improvement : Catalytic methods with C-TiO2 increase yields by 15–20% compared to traditional AlCl3-mediated routes.

Q & A

Basic: What synthetic strategies are employed to prepare 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Protection of functional groups : Use of tert-butyldimethylsilyl (TBS) ethers or bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups to stabilize reactive hydroxyl or amine moieties during intermediate steps .
  • Coupling reactions : For example, nucleophilic substitution between thiophene sulfonamide derivatives and pyridazinone intermediates under reflux conditions in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Deprotection and purification : Final steps often employ trifluoroacetic acid (TFA) for acid-labile group removal, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, pyridazinone ring protons resonate at δ 6.8–7.5 ppm, while thiophene sulfonamide signals appear at δ 3.1–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (e.g., calculated [M+H]+: 461.53) .

Advanced: How can researchers optimize the coupling reaction between the thiophene sulfonamide and pyridazinone moieties?

Answer:
Optimization strategies include:

  • Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, using Pd(OAc)2_2/PPh3_3 in DMF at 80°C .
  • Solvent screening : Polar aprotic solvents like DMF enhance reaction rates but may require additives (e.g., K2_2CO3_3) to neutralize acidic byproducts .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization to track intermediate formation and minimize side reactions .

Advanced: How should researchers address contradictory NMR data between synthetic batches?

Answer:
Contradictions often arise from:

  • Tautomeric equilibria : Pyridazinone rings can exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomers and acquire spectra at elevated temperatures (e.g., 60°C) .
  • Residual solvents : Ensure complete drying under vacuum (0.1 mmHg, 24 hrs) to eliminate solvent peaks (e.g., THF at δ 1.7 ppm) .
  • Stereochemical impurities : Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomeric byproducts if asymmetric centers are present .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:
Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with IC50_{50} determination via dose-response curves .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 μM .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) with quantification by UV-Vis spectroscopy .

Advanced: How can computational modeling predict this compound’s binding affinity to target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystallographic protein structures (e.g., PDB ID: 8UM). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the ethyl-thiophene moiety .
  • MD simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and ligand-protein residence times .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding free energy (ΔG < -8 kcal/mol indicates high affinity) .

Advanced: What strategies resolve low yields in the final deprotection step?

Answer:

  • Acid selection : Replace TFA with milder HCl (4 M in dioxane) to prevent sulfonamide cleavage .
  • Temperature control : Perform deprotection at 0°C to minimize side reactions .
  • Workup modifications : Quench with cold NaHCO3_3 and extract with ethyl acetate to isolate the product efficiently .

Basic: What safety precautions are necessary when handling intermediates in this synthesis?

Answer:

  • Hydrazine derivatives : Use fume hoods and PPE (gloves, goggles) due to toxicity; neutralize waste with 10% acetic acid .
  • Sulfonating agents : Avoid exposure to SO2_2Cl2_2 by using gas traps and conducting reactions under nitrogen .
  • Pyridazinone intermediates : Store at -20°C in amber vials to prevent photodegradation .

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